molecular formula C12H25NO2 B12869180 (3S,4S)-1-octylpyrrolidine-3,4-diol

(3S,4S)-1-octylpyrrolidine-3,4-diol

Cat. No.: B12869180
M. Wt: 215.33 g/mol
InChI Key: BYCZZZFKLNTWND-RYUDHWBXSA-N
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Description

(3S,4S)-1-octylpyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with an octyl group and two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-octylpyrrolidine-3,4-diol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. The starting materials typically include a pyrrolidine derivative and an octyl halide, which undergo nucleophilic substitution to form the desired product. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require elevated temperatures to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the purification of the compound can be achieved through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-octylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC, KMnO4, LiAlH4, NaBH4, and various alkyl or aryl halides. The reaction conditions typically involve the use of solvents such as DMSO, THF, or ethanol, and may require specific temperatures and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3S,4S)-1-octylpyrrolidine-3,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-1-octylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity, alteration of cell signaling cascades, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-1-octylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of both an octyl group and two hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

(3S,4S)-1-octylpyrrolidine-3,4-diol

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-13-9-11(14)12(15)10-13/h11-12,14-15H,2-10H2,1H3/t11-,12-/m0/s1

InChI Key

BYCZZZFKLNTWND-RYUDHWBXSA-N

Isomeric SMILES

CCCCCCCCN1C[C@@H]([C@H](C1)O)O

Canonical SMILES

CCCCCCCCN1CC(C(C1)O)O

Origin of Product

United States

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